molecular formula C10H11NO2S B13190344 N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide

Cat. No.: B13190344
M. Wt: 209.27 g/mol
InChI Key: ILJKGRDJLNRJCK-UHFFFAOYSA-N
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Description

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a phenyl ring substituted with an acetamide group and a sulfanyl group attached to an oxoethyl moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide typically involves the alkylation of a thiol group followed by the acylation of an amine group. One common method starts with the reaction of 4-mercaptophenylacetic acid with an oxoethyl halide under basic conditions to form the intermediate sulfanyl compound. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide is unique due to its specific structural features, such as the combination of an oxoethyl group with a sulfanyl and acetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-[4-(2-oxoethylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C10H11NO2S/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h2-6H,7H2,1H3,(H,11,13)

InChI Key

ILJKGRDJLNRJCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC=O

Origin of Product

United States

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